N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
Description
N'-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyrazine-2-carbohydrazide with 2,4,5-trimethoxybenzaldehyde. Its structure features a pyrazine core linked to a 2,4,5-trimethoxyphenyl group through a hydrazone bridge (E-configuration). This compound belongs to the broader class of acylhydrazones, known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C15H16N4O4 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O4/c1-21-12-7-14(23-3)13(22-2)6-10(12)8-18-19-15(20)11-9-16-4-5-17-11/h4-9H,1-3H3,(H,19,20)/b18-8+ |
InChI Key |
GMCMFHBAEDGDDN-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=NC=CN=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=NC=CN=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its trimethoxyphenyl group may interact with cellular receptors, modulating biological activities such as enzyme inhibition or activation .
Comparison with Similar Compounds
Substituted Aryl Groups
- N'-[(E)-(2,4,5-Trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide vs. N'-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide (CAS: 1285520-26-4): The positional isomerism of methoxy groups (2,4,5 vs. 3,4,5) significantly impacts electronic and steric properties. Biological activity differences are hypothesized but require experimental validation.
- 2-[2-(2,6-Dichloroanilino)phenyl]-N'-[(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (Compound 10, ): Incorporates a dichloroaniline-phenylacetohydrazide backbone instead of pyrazine. Exhibits anti-inflammatory activity (IC₅₀ = 8.2 µM for COX-2 inhibition), suggesting that the pyrazine core in the target compound may offer distinct pharmacodynamic profiles .
Heterocyclic Modifications
- 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]acetohydrazide (): Replaces pyrazine with a triazole-sulfanyl group.
- N′-[(E)-(2-Ethoxyphenyl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide (): Substitutes pyrazine with pyrazole and naphthyl groups.
Physicochemical Properties
- Melting Points: Target Compound: Not explicitly reported, but analogues like Compound 10 () melt at 248–250°C, suggesting high thermal stability for trimethoxyphenyl hydrazides . N-Methyl-N'-(4-nitrobenzylidene)pyrazine-2-carbohydrazide: Theoretical studies predict planar geometry, influencing crystallinity .
Solubility :
- The pyrazine core in the target compound may reduce solubility in polar solvents compared to pyrazole or triazole derivatives (e.g., –15) due to reduced hydrogen-bonding sites .
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